molecular formula C10H14FN B8588346 2-Fluoro-5-neopentylpyridine

2-Fluoro-5-neopentylpyridine

Cat. No.: B8588346
M. Wt: 167.22 g/mol
InChI Key: QBGYCAFIOIUMBO-UHFFFAOYSA-N
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Description

2-Fluoro-5-neopentylpyridine is a pyridine derivative featuring a fluorine atom at the 2-position and a bulky neopentyl (2,2-dimethylpropyl) group at the 5-position. Pyridine derivatives with fluorine and alkyl/aryl substituents are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric effects .

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

5-(2,2-dimethylpropyl)-2-fluoropyridine

InChI

InChI=1S/C10H14FN/c1-10(2,3)6-8-4-5-9(11)12-7-8/h4-5,7H,6H2,1-3H3

InChI Key

QBGYCAFIOIUMBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CN=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

2-Fluoro-5-(4-fluorophenyl)pyridine

  • Structure : Fluorine at position 2; 4-fluorophenyl group at position 3.
  • Key Properties: The 4-fluorophenyl group introduces aromaticity and planarity, enhancing π-π stacking interactions in biological systems.
  • Applications : Used as a precursor for bioactive molecules, particularly in anticancer and antimicrobial research .

2-Fluoro-5-(methylthio)pyridine

  • Structure : Fluorine at position 2; methylthio (-SCH₃) group at position 4.
  • Key Properties :
    • The methylthio group is moderately electron-donating, increasing lipophilicity compared to aryl or alkyl substituents.
    • Thioether functionality may participate in redox reactions or serve as a leaving group in further modifications .
  • Applications : Intermediate in synthesizing sulfur-containing pharmaceuticals or agrochemicals .

2-Fluoro-4-methyl-5-nitropyridine

  • Structure: Fluorine at position 2; methyl at position 4; nitro (-NO₂) at position 5.
  • Key Properties: The nitro group is strongly electron-withdrawing, reducing the basicity of the pyridine nitrogen and directing electrophilic substitution to specific positions.
  • Applications : Precursor for explosives, dyes, or further functionalization via nitro reduction to amines .

Comparative Data Table

Compound Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Notable Properties Applications
This compound F (2), Neopentyl (5) ~165.2* Fluorine, branched alkyl High steric bulk, lipophilic Drug candidates, catalysis
2-Fluoro-5-(4-fluorophenyl)pyridine F (2), 4-F-C₆H₄ (5) 207.2 Fluorine, aryl Planar structure, π-π interactions Bioactive precursors
2-Fluoro-5-(methylthio)pyridine F (2), -SCH₃ (5) 143.2 Thioether Moderate lipophilicity, redox-active Sulfur-containing intermediates
2-Fluoro-4-methyl-5-nitropyridine F (2), CH₃ (4), NO₂ (5) 172.1 Nitro, methyl Electron-deficient, reactive nitro Explosives, amine synthesis

*Estimated based on analogous structures.

Key Research Findings

  • Steric Effects : The neopentyl group in this compound imposes significant steric hindrance, likely reducing reactivity in nucleophilic substitution compared to smaller substituents like methyl or phenyl .
  • Electronic Effects : Fluorine at position 2 decreases electron density at the pyridine nitrogen, enhancing acidity and influencing hydrogen-bonding capabilities in medicinal chemistry .
  • Biological Relevance : Compounds with aryl or heteroaryl groups (e.g., 4-fluorophenyl) show higher binding affinity to enzymes like kinases, whereas alkyl-substituted derivatives may improve pharmacokinetic properties (e.g., metabolic stability) .

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